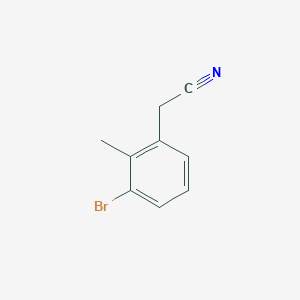

2-(3-Bromo-2-methylphenyl)acetonitrile

Description

2-(3-Bromo-2-methylphenyl)acetonitrile (CAS: 90775-12-5, Molecular Formula: C₉H₈BrN, Molecular Weight: 210.07) is a brominated aromatic nitrile compound characterized by a benzene ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position, attached to an acetonitrile moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitrile group and halogenated aromatic system. Its structural features influence reactivity, solubility, and stability, making it a subject of interest in both synthetic and computational chemistry studies .

Properties

IUPAC Name |

2-(3-bromo-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNCKBSHNGLORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)acetonitrile typically involves the bromination of 2-methylphenylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of 2-(3-Substituted-2-methylphenyl)acetonitrile derivatives.

Reduction: Formation of 2-(3-Bromo-2-methylphenyl)ethylamine.

Oxidation: Formation of 2-(3-Bromo-2-methylphenyl)acetic acid.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)acetonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)acetonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the addition of hydrogen atoms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Arylacetonitriles

Structural and Electronic Effects

- Substituent Position: The target compound’s bromine (3-position) and methyl (2-position) substituents create steric hindrance and electronic effects distinct from its positional isomer, 2-(4-Bromo-3-methylphenyl)acetonitrile . In contrast, 2-(3-Bromo-4-fluorophenyl)acetonitrile (Similarity: 0.86) introduces fluorine at the 4-position, enhancing electron-withdrawing effects and polarity, which may improve solubility in polar solvents .

Aromatic System Variation :

Functional Group Differences :

Physicochemical Properties

- Solubility and Stability: The target compound is typically soluble in organic solvents like ethyl acetate or acetonitrile (as inferred from synthesis protocols in ). Compounds with trifluoroethoxy substituents (e.g., ) demonstrate increased thermal stability due to strong electron-withdrawing effects .

- Quantum Chemical Insights: Density Functional Theory (DFT) studies on similar brominated nitriles () reveal non-planar molecular geometries and localized HOMO-LUMO distributions on the aromatic ring. These features correlate with reduced electron mobility and altered reactivity in cross-coupling reactions .

Biological Activity

2-(3-Bromo-2-methylphenyl)acetonitrile is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN, with a molecular weight of 224.1 g/mol. The compound features a phenyl ring substituted with a bromine atom and a methyl group, which are critical for its biological interactions.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 2090958-10-2 |

| Molecular Weight | 224.1 g/mol |

| IUPAC Name | This compound |

| InChI Key | PJEGUJCNLXYPHO-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

These results suggest that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results revealed a dose-dependent decrease in cell viability.

Table 3: Anticancer Activity

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings highlight the potential of this compound as a candidate for developing novel anticancer agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells and cancerous tissues. The presence of halogens may enhance its binding affinity to enzymes or receptors involved in critical cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.